Cyclohexene (CAS 110-83-8) is a highly reactive, unsaturated cyclic hydrocarbon that serves as a critical intermediate in the synthesis of cycloaliphatic epoxides, nylon precursors, and specialty polymers. Unlike its fully saturated counterpart, cyclohexane, the presence of the localized pi-bond in cyclohexene significantly lowers the activation energy required for functionalization, enabling direct oxidative cleavage, epoxidation, and hydration under mild conditions [1]. For industrial and laboratory procurement, cyclohexene is typically stabilized (e.g., with BHT) to prevent peroxide formation during storage. Its primary value proposition lies in bypassing the harsh, energy-intensive C-H activation steps required when starting from alkanes or aromatics, offering a more direct, high-yield synthetic route to adipic acid, cyclohexanol, and cyclohexene oxide [1].
Substituting cyclohexene with linear alkenes (like 1-hexene) or saturated cyclic alkanes (like cyclohexane) fundamentally alters downstream process viability. Cyclohexane lacks a reactive double bond, meaning its functionalization requires severe conditions—such as high-temperature nitric acid oxidation—which suffers from low conversion rates (<10%) to prevent over-oxidation[2]. Conversely, while linear 1-hexene possesses a double bond, its resulting terminal epoxides are highly susceptible to acid-catalyzed hydrolysis, leading to significant diol byproducts [1]. Furthermore, attempting to use benzene as an upstream substitute introduces severe toxicity risks and necessitates capital-intensive, high-pressure hydrogenation infrastructure. Consequently, procuring cyclohexene is strictly necessary for workflows requiring high-selectivity cyclic hydration or stable cycloaliphatic epoxide generation.
When synthesizing adipic acid, the choice of precursor dictates the severity of the reaction conditions. Cyclohexene can undergo direct oxidative cleavage using aqueous hydrogen peroxide over peroxytungstate catalysts to yield >90% adipic acid at mild temperatures (80 °C) [1]. In stark contrast, attempting to oxidize the saturated analog, cyclohexane, requires highly corrosive nitric acid and extreme temperatures, while deliberately limiting conversion to <10% to maintain selectivity toward the KA oil intermediate[1].
| Evidence Dimension | Adipic acid yield and reaction conditions |
| Target Compound Data | >90% yield of adipic acid via direct H2O2 oxidation at 80 °C |
| Comparator Or Baseline | Cyclohexane (requires nitric acid, limited to <10% conversion to maintain KA oil selectivity) |
| Quantified Difference | Cyclohexene enables a one-step >90% yield pathway, bypassing the <10% conversion bottleneck of cyclohexane C-H activation. |
| Conditions | Aqueous H2O2 oxidation vs. industrial nitric acid oxidation |
Procuring cyclohexene allows manufacturers to synthesize adipic acid in a single, high-yield step without generating toxic nitrous oxide (N2O) emissions or requiring extreme reactor conditions.
In epoxidation workflows, the cyclic structure of cyclohexene provides a distinct stability advantage over linear alpha-olefins. During epoxidation over Ti-based catalysts, 1-hexene yields a terminal epoxide that is highly susceptible to acid-catalyzed hydrolysis, resulting in up to 17% selectivity loss to 1,2-hexanediol byproducts[1]. Cyclohexene, however, forms a sterically constrained cycloaliphatic epoxide (cyclohexene oxide) that is significantly more resistant to ring-opening hydrolysis under identical aqueous-oxidant conditions [1].
| Evidence Dimension | Selectivity to stable epoxide vs. hydrolysis to diol |
| Target Compound Data | High selectivity to stable cyclohexene oxide with minimal hydrolysis |
| Comparator Or Baseline | 1-Hexene (terminal epoxide undergoes rapid hydrolysis, yielding 17% diol byproduct) |
| Quantified Difference | Cyclohexene prevents the ~17% selectivity loss to diols observed with 1-hexene under identical catalytic conditions. |
| Conditions | Epoxidation over Ti-based catalysts (e.g., TS-1/Ti-MCM-36) at mild temperatures |
Cyclohexene is essential for producing high-purity cycloaliphatic epoxides for UV-cure resins, where linear alkene substitutes fail due to hydrolytic degradation.
For the production of cyclohexanol, utilizing cyclohexene as a direct precursor circumvents the severe limitations of the traditional cyclohexane oxidation route. The direct catalytic hydration of cyclohexene (e.g., via the Asahi Kasei process) achieves near 100% carbon yield to cyclohexanol using zeolite or cation-exchange resins [1]. This directly contrasts with the cyclohexane air-oxidation baseline, which suffers from low selectivity, high energy requirements, and significant explosion risks[1].
| Evidence Dimension | Carbon yield and process safety for cyclohexanol synthesis |
| Target Compound Data | Near 100% carbon yield via direct catalytic hydration |
| Comparator Or Baseline | Cyclohexane (low selectivity and high explosion risk during air-oxidation) |
| Quantified Difference | Cyclohexene hydration eliminates the explosion risks and low-selectivity penalties inherent to the traditional cyclohexane oxidation route. |
| Conditions | Reactive-distillation hydration vs. traditional air oxidation |
Utilizing cyclohexene as the starting material drastically reduces energy consumption and eliminates the explosion hazards associated with traditional cyclohexane oxidation workflows.
Cyclohexene is the required precursor for one-step, nitric-acid-free oxidative cleavage to adipic acid using hydrogen peroxide, ideal for environmentally constrained manufacturing[1].
The optimal feedstock for reactive-distillation processes, providing a safer, high-yield route to nylon-6 intermediates without the explosion risks of cyclohexane oxidation [2].
Essential for synthesizing cyclohexene oxide, a critical monomer for specialized polycarbonates and UV-curable coatings where linear terminal epoxides lack the necessary structural rigidity and hydrolytic stability [3].
Flammable;Acute Toxic;Irritant;Health Hazard;Environmental Hazard